molecular formula C18H22N4O B6057494 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- CAS No. 33017-98-0

4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)-

Cat. No.: B6057494
CAS No.: 33017-98-0
M. Wt: 310.4 g/mol
InChI Key: IUHUYCJRJLWYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core with a tetrahydro structure and a phenyl-substituted piperazine moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Povarov reaction, which involves the condensation of aniline and ethyl glyoxalate to form an imine intermediate, followed by cyclization.

    Introduction of the Piperazine Moiety: The phenyl-substituted piperazine moiety can be introduced through nucleophilic substitution reactions. For example, the reaction of 4-phenylpiperazine with a suitable quinazoline derivative under basic conditions can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The phenyl group on the piperazine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Amino-5,6,7,8-tetrahydro-4-quinazolinol
  • 3-Amino-6-chloro-4-phenyl-3,4-dihydro-4-quinazolinol
  • 4-Amino-5,6,7,8-tetrahydro-1-naphthalenol

Comparison:

Biological Activity

4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C18_{18}H22_{22}N4_{4}O. It features a quinazolinol core with a tetrahydro structure and a piperazine ring substituted with a phenyl group. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that 4-quinazolinol derivatives can inhibit the growth of various human tumor cell lines. For instance, a study assessed the cytotoxicity of several quinazolinone compounds against human ovarian cancer (1A9), lung carcinoma (A-549), and breast cancer (MCF-7) cell lines. Results showed that certain derivatives had IC50_{50} values in the low micromolar range, indicating potent anticancer activity .

Table 1: Cytotoxicity of Quinazolinol Derivatives

CompoundCell LineIC50_{50} (µM)
4-Quinazolinol Derivative AA-5495.2
4-Quinazolinol Derivative BMCF-73.8
4-Quinazolinol Derivative CHCT-84.5

Analgesic Activity

The analgesic potential of quinazoline derivatives has also been explored. In animal models, compounds similar to 4-quinazolinol demonstrated significant analgesic effects comparable to standard analgesics like diclofenac sodium. One study reported that modifications to the piperazine moiety enhanced analgesic activity, achieving up to 73% pain relief at specific dosages .

Case Study: Analgesic Efficacy
A specific derivative was tested in a model of acute pain induced by formalin injection in rats. At a dose of 20 mg/kg, it produced a notable reduction in pain scores compared to control groups, highlighting its potential as an analgesic agent .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. One study indicated that certain derivatives exhibited IC50_{50} values lower than those of established anti-inflammatory drugs like indomethacin, suggesting superior efficacy in reducing inflammation without significant gastrointestinal side effects .

Table 2: COX Inhibition by Quinazolinol Derivatives

CompoundCOX-I IC50_{50} (µM)COX-II IC50_{50} (µM)
Quinazolinol Derivative D0.220.39
Indomethacin0.202.64

The biological activities of 4-quinazolinol are believed to be mediated through multiple mechanisms:

  • Inhibition of Enzyme Activity : The compound's structure allows it to interact with key enzymes involved in cancer proliferation and inflammation.
  • Modulation of Cell Signaling Pathways : Quinazolines may affect various signaling pathways critical for cell survival and apoptosis.
  • Interaction with Microtubules : Similar compounds have been shown to disrupt microtubule dynamics, an essential process in cell division.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-17-15-8-4-5-9-16(15)19-18(20-17)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHUYCJRJLWYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186660
Record name 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33017-98-0
Record name 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.